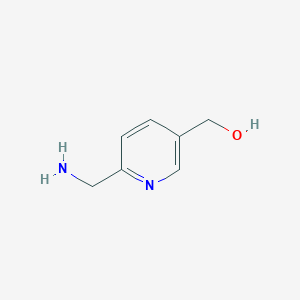

(6-(Aminomethyl)pyridin-3-YL)methanol

Description

(6-(Aminomethyl)pyridin-3-yl)methanol is a pyridine derivative featuring a hydroxymethyl group at the 3-position and an aminomethyl substituent at the 6-position of the pyridine ring.

Properties

IUPAC Name |

[6-(aminomethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4,10H,3,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSCYCNQOANMTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CO)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90964349 | |

| Record name | [6-(Aminomethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496945-97-2 | |

| Record name | [6-(Aminomethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Aminomethyl)pyridin-3-YL)methanol typically involves the following steps:

Starting Material: The process begins with 3-pyridinemethanol.

Amination Reaction: The 3-pyridinemethanol undergoes an amination reaction with ammonia under suitable reaction conditions to introduce the aminomethyl group at the 6-position.

Purification: The resulting product is then purified to obtain this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the amination reaction efficiently.

Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.

Continuous Flow Processes: Implementing continuous flow processes for consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions: (6-(Aminomethyl)pyridin-3-YL)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products:

Oxidation Products: Aldehydes or carboxylic acids.

Reduction Products: Various reduced derivatives.

Substitution Products: Substituted pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

(6-(Aminomethyl)pyridin-3-yl)methanol has been investigated for its potential as a pharmacological agent. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors involved in critical physiological processes.

Key Findings:

- Enzyme Inhibition: Studies have indicated that this compound may act as an inhibitor for specific enzymes, potentially useful in treating diseases such as cancer and neurodegenerative disorders. For instance, it has shown promise as a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), which plays a role in tumorigenesis .

- Receptor Modulation: The compound has been explored for its ability to modulate metabotropic glutamate receptors, particularly mGluR2, which are implicated in various neurological conditions .

Agricultural Applications

In addition to its medicinal applications, this compound has been studied for use in agriculture as a potential herbicide or pesticide. Its ability to interact with plant metabolic pathways could lead to the development of novel agrochemicals.

Research Insights:

- Herbicidal Activity: Preliminary studies suggest that the compound may exhibit herbicidal properties by inhibiting specific enzymes involved in plant growth regulation, although further research is needed to confirm these effects.

Case Studies

- Inhibition of PRMT5 : A study published in December 2024 detailed the effects of this compound on PRMT5 activity. The results showed that the compound effectively reduced PRMT5-mediated methylation in vitro, suggesting its potential as a therapeutic agent against cancers driven by aberrant PRMT5 activity .

- Agricultural Efficacy : Research conducted on the herbicidal properties of this compound indicated that it could inhibit the growth of specific weed species at low concentrations, demonstrating its potential as an environmentally friendly alternative to traditional herbicides.

Mechanism of Action

The mechanism of action of (6-(Aminomethyl)pyridin-3-YL)methanol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: It can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key pyridine-based compounds with substitutions at the 3- and 6-positions, emphasizing differences in functional groups and physicochemical properties:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The diethylamino group in enhances solubility and basicity, whereas the trifluoroethoxy group in introduces steric hindrance and fluorophilic properties.

- Biological Activity: Methylamino-substituted analogs (e.g., ) are explored for central nervous system (CNS) applications due to their ability to cross the blood-brain barrier.

- Synthetic Utility : Bromophenyl-substituted derivatives (e.g., ) serve as intermediates in cross-coupling reactions for drug discovery.

Physicochemical Property Trends

- Boiling Points : Bromophenyl-substituted derivatives exhibit higher boiling points (~394°C predicted) due to increased molecular weight and aromatic stacking , while methyl-substituted analogs have lower boiling points.

- Acidity/Basicity: The aminomethyl group in the target compound likely imparts basicity (pKa ~9–10), similar to [6-(methylamino)pyridin-3-yl]methanol (pKa ~9.5 predicted) .

- Solubility: Diethylamino-substituted derivatives show enhanced water solubility compared to halogenated analogs .

Research and Application Insights

- Drug Development: Aminomethylpyridine derivatives are key intermediates in kinase inhibitors and GABA modulators .

- Material Science : Hydroxymethyl groups enhance hydrogen-bonding capacity, useful in crystal engineering (e.g., ).

Biological Activity

(6-(Aminomethyl)pyridin-3-yl)methanol is a pyridine derivative characterized by an aminomethyl group and a hydroxymethyl group. Its unique structure contributes to its significant biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

The chemical formula of this compound is CHNO, with a molecular weight of approximately 138.17 g/mol. The presence of both amino and hydroxyl functional groups enhances its reactivity and biological activity. The InChI Key for this compound is QZVYQKXGQWZJBM-UHFFFAOYSA-N.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, suggesting potential efficacy against bacterial and fungal infections.

- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, affecting dopamine and serotonin transporters, which could be relevant for treating mood disorders or neurodegenerative diseases.

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects, potentially useful in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions. For instance, it can affect the activity of oxidoreductases, impacting oxidative stress responses.

- Receptor Interactions : It has been suggested that this compound can bind to various receptors in the central nervous system, modulating neurotransmitter levels and signaling pathways.

- Gene Expression Modulation : This compound may influence gene expression related to cellular metabolism and stress responses, potentially leading to protective effects against cellular damage.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound or structurally related compounds:

- Antimicrobial Studies : A study highlighted that derivatives of pyridine exhibit significant antimicrobial activity against various pathogens. The presence of the aminomethyl group is critical for enhancing this activity.

- Neuropharmacological Research : Another research effort focused on the structure-activity relationship (SAR) of pyridine derivatives found that modifications at the 6-position significantly influenced binding affinity to dopamine and serotonin transporters, suggesting potential antidepressant properties .

- Inflammation Models : In vivo studies demonstrated that certain pyridine derivatives could reduce markers of inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (6-Amino-5-bromopyridin-3-yl)methanol | 1027785-19-8 | 0.78 | Contains bromine; potential halogen-related reactivity. |

| 2-Amino-3-hydroxymethylpyridine | 23612-57-9 | 0.78 | Lacks the aminomethyl group; different biological profile. |

| (5-Methylpyridin-3-yl)methanol | 102074-19-1 | 0.77 | Methyl instead of aminomethyl; altered lipophilicity. |

| 6-Amino-3-pyridinecarboxylic acid | 3167-49-5 | 0.78 | Contains a carboxylic acid group; different acidity properties. |

This table illustrates how this compound stands out due to its specific combination of functional groups that enhance its biological activity across various fields such as pharmaceuticals and agriculture.

Q & A

Q. What are the optimal synthetic routes for (6-(aminomethyl)pyridin-3-yl)methanol, and how can reaction conditions be optimized to improve yield?

The synthesis of pyridinemethanol derivatives typically involves multi-step functionalization. For example, fluorinated analogs like (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol are synthesized via halogenation followed by reduction (e.g., using LiAlH4) . For the aminomethyl variant, a plausible route involves:

- Step 1: Selective nitration or bromination of the pyridine ring to introduce reactive sites.

- Step 2: Reductive amination or nucleophilic substitution to install the aminomethyl group.

- Step 3: Hydroxymethylation via aldehyde reduction or ester hydrolysis.

Key optimizations include solvent selection (e.g., DMSO for polar intermediates), temperature control to minimize side reactions, and purification via column chromatography or recrystallization . Yield improvements may require adjusting stoichiometry of reagents like ammonium acetate in cyclization steps .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Solubility: Likely polar due to -NH2 and -OH groups. Soluble in DMSO, methanol, and water at pH 4–6. Poor solubility in non-polar solvents (e.g., hexane) .

- Stability:

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Docking Studies: Use AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors. The aminomethyl group may form hydrogen bonds with catalytic residues, while the pyridine ring engages in π-π stacking .

- MD Simulations: GROMACS simulations (CHARMM36 force field) to assess stability of ligand-protein complexes over 100 ns trajectories. Focus on conformational changes in binding pockets .

- QSAR: Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with bioactivity using Hammett constants .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Example: Discrepancies in NMR shifts may arise from tautomerism or solvent effects. Solutions include:

Q. How can the compound’s reactivity be exploited to design derivatives with enhanced bioactivity?

- Functionalization Sites:

- Aminomethyl Group: Acylation (e.g., with succinic anhydride) to improve water solubility .

- Hydroxymethyl Group: Esterification (e.g., with PEG-linked acids) for prodrug development .

- Screening: Test derivatives against cancer cell lines (e.g., MTT assay on HeLa cells) and compare IC50 values to parent compound .

Methodological Notes

- Synthesis Optimization: Prioritize atom economy and green solvents (e.g., ethanol/water mixtures) to align with green chemistry principles .

- Data Reproducibility: Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously to ensure reproducibility .

- Ethical Considerations: Adhere to safety protocols (e.g., fume hood use) due to potential irritant properties of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.